2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H25BO2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Dioxaborolanes are a class of organoboron compounds that are often used in organic synthesis. They are typically used as reagents in the formation of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.
The primary target of dioxaborolanes is typically a carbon atom in an organic molecule. The dioxaborolane can react with this carbon atom to form a new carbon-boron bond. This reaction is often catalyzed by a transition metal catalyst .
The mode of action of dioxaborolanes involves the formation of a covalent bond between the boron atom in the dioxaborolane and a carbon atom in the target molecule. This results in the formation of a boronic ester .
The biochemical pathways affected by dioxaborolanes would depend on the specific reactions they are used in. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester formed by the reaction of the dioxaborolane with the target molecule can then react with another organic molecule to form a new carbon-carbon bond .
The pharmacokinetics of dioxaborolanes would also depend on the specific compound and its use In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be considered.
The result of the action of dioxaborolanes is typically the formation of a new organic compound through the formation of new carbon-carbon bonds .
Biological Activity
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound with significant applications in organic synthesis and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : CHBO
- Molecular Weight : 210.12 g/mol
- IUPAC Name : this compound
- Physical State : Colorless to almost colorless liquid
- Purity : Typically around 97-98% .
Table of Properties
Property | Value |
---|---|
Molecular Formula | CHBO |
Molecular Weight | 210.12 g/mol |
IUPAC Name | This compound |
Purity | 97-98% |
Physical State | Liquid |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules:
- Target Interaction : The compound forms stable boronate esters with hydroxyl groups in biological molecules.
- Enzyme Modulation : It can act as an enzyme inhibitor or activator by binding to specific sites on enzymes, influencing their activity .
Cellular Effects
Research indicates that this compound affects cellular processes significantly:
- Signal Pathway Modulation : It influences key signaling pathways by altering the phosphorylation states of proteins involved in cell signaling .
- Gene Expression : The compound may also modulate gene expression through its interactions with transcription factors and other regulatory proteins .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been shown to enhance specific biochemical pathways at low concentrations without significant toxicity. For example:
- Animal Models : In animal studies, varying dosages revealed that lower doses promoted beneficial metabolic effects while higher doses led to cytotoxicity. A study demonstrated that at a dosage of 20 mg/kg in mice:
Scientific Research
This compound is extensively utilized in:
- Organic Synthesis : As a reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds .
- Drug Development : Investigated for its potential use in developing boron-containing drugs and therapeutic agents for cancer treatment through boron neutron capture therapy (BNCT) .
Industrial Use
In industry, it serves as an intermediate for producing advanced materials and polymers due to its unique reactivity profile compared to other boronic esters .
Properties
IUPAC Name |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIRRKFRJTGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682197 | |
Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931583-43-6 | |
Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.